molecular formula C22H21ClN2O2 B1666965 1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine CAS No. 156635-05-1

1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine

Cat. No. B1666965
CAS RN: 156635-05-1
M. Wt: 380.9 g/mol
InChI Key: JQNWPWUJMRAASQ-UHFFFAOYSA-N
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Description

2,3-Oxidosqualene cyclase (OSC) is an important enzyme in the biosynthesis of animal, plant, and fungal sterols. OSC catalyzes the conversion of (3S)-2,3-oxidosqualene to lanosterol, a precursor to cholesterol, in mammals and fungi. BIBB 515 is a selective and potent inhibitor of OSC in vivo with an ED50 value of 0.2-0.5 and 0.36-33.3 mg/kg in rats and mice, respectively. Total cholesterol was reduced by 19% in normolipemic hamsters at a dose of 55 mg/kg/day for 11 days and 25% in hyperlipemic hamsters at a dose of 148 mg/kg/day for 25 days.
BIBB 515 is a selective and potent inhibitor of OSC in vivo with an ED50 value of 0.2-0.5 and 0.36-33.3 mg/kg in rats and mice, respectively. BIBB 515 inhibits 2,3-oxidosqualene cyclase and has applications to cholesterol lowering.

Scientific Research Applications

Cancer Treatment Enhancement

BIBB 515: has been shown to increase the chemoimmuno-sensitivity of chronic lymphocytic leukemia (CLL) cells. It works by reducing cellular cholesterol levels and promoting CD-20 surface expression, which enhances the efficacy of chemoimmunotherapy without affecting CD-20 epitope presentation or downstream signaling .

Pharmacokinetics and Drug Interaction

Research has been conducted to understand the pharmacokinetics of BIBB 515 and its interaction with food. Studies have assessed the effect of a high-fat breakfast on the pharmacokinetics of a single dose of BIBB 515, providing insights into its absorption and metabolism in the human body .

Lipid Metabolism

BIBB 515: is a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting OSC, BIBB 515 can lower low-density lipoprotein (LDL) production, suggesting its potential use in treating lipid metabolism disorders .

Biochemical Research

In biochemical research, BIBB 515 serves as a tool to study sterol synthesis pathways. It has been used to measure the concentration-dependent inhibition of cholesterol biosynthesis in cell models, such as HepG2 cells, providing valuable data for understanding cholesterol regulation .

Chemical Engineering

In the field of chemical engineering, BIBB 515 can be used to explore the synthesis and scaling up of cholesterol-lowering drugs. Its properties as an OSC inhibitor make it a candidate for developing novel lipid-lowering medications .

Materials Science

BIBB 515: ’s role in materials science involves the development of high-purity lipid standards and the exploration of lipid roles in biology and pharmaceutical development. Its inhibition of cholesterol production can be applied to create materials with specific lipid compositions .

properties

IUPAC Name

(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWPWUJMRAASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333401
Record name BIBB 515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine

CAS RN

156635-05-1
Record name BIBB-515
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBB 515
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBB-515
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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